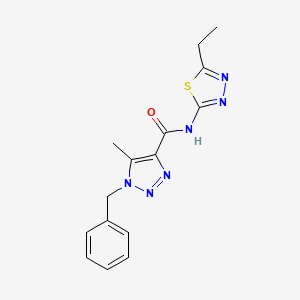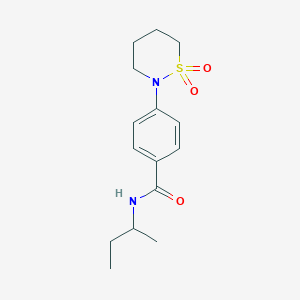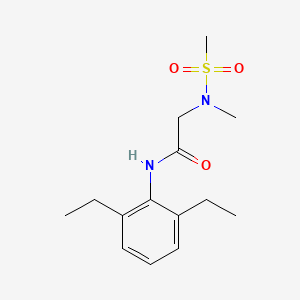![molecular formula C17H27N3O4S B4461713 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4461713.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide, also known as DMAPT, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. DMAPT is a small molecule inhibitor of the transcription factor NF-kB, which plays a crucial role in the regulation of inflammation, immune response, and cell survival. Inhibition of NF-kB has been implicated in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections. In
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide inhibits the activity of NF-kB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-kB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and plays a crucial role in the regulation of these processes. Inhibition of NF-kB by 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide results in the downregulation of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide also induces apoptosis in cancer cells by reducing the expression of pro-survival genes, such as Bcl-2 and survivin.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide induces apoptosis by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the activation of caspases. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide also inhibits angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
In immune cells, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide also inhibits the activation of immune cells, such as T cells and macrophages, which play a crucial role in the regulation of the immune response.
Advantages and Limitations for Lab Experiments
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide also has some toxicity concerns, particularly at high doses, which may limit its clinical applications.
Future Directions
There are several future directions for the study of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of NF-kB that can overcome the limitations of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide. Another direction is the investigation of the potential synergistic effects of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide with other therapies, such as chemotherapy and radiation therapy, in cancer treatment. Additionally, the study of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide in combination with other anti-inflammatory agents may provide new insights into the treatment of inflammatory disorders. Finally, the development of new drug delivery systems that can improve the bioavailability of 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide may enhance its therapeutic efficacy in vivo.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and reducing the expression of pro-survival genes. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In inflammatory disorders, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been shown to reduce inflammation by inhibiting the activity of NF-kB, which is a key mediator of the inflammatory response. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been studied in various animal models of inflammatory disorders, including rheumatoid arthritis, colitis, and sepsis, with promising results.
In viral infections, 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been shown to inhibit the replication of various viruses, including HIV, hepatitis B and C, and dengue virus. 1-[(dimethylamino)sulfonyl]-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide has been studied in vitro and in animal models of viral infections, with potential applications in the development of antiviral therapies.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14-4-6-16(7-5-14)24-13-10-18-17(21)15-8-11-20(12-9-15)25(22,23)19(2)3/h4-7,15H,8-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVURUBIGYZAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexanecarboxylic acid](/img/structure/B4461630.png)
![7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461640.png)

![methyl 1-{3-methyl-4-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4461652.png)
![N-(2,4-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4461656.png)
![4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine](/img/structure/B4461665.png)
![N-{[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B4461672.png)
![N-(4-ethylphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461697.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4461703.png)
![N-(2-methylbenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461707.png)
![N-(4-methoxyphenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4461721.png)
![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4461724.png)

